(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile
Description
(2E)-2-(1,3-Benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile is a benzothiazole-derived acrylonitrile compound characterized by a planar molecular conformation stabilized by conjugation across the benzothiazole ring, acrylonitrile moiety, and 2-chlorophenyl substituent.
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2S/c17-13-6-2-1-5-11(13)9-12(10-18)16-19-14-7-3-4-8-15(14)20-16/h1-9H/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTCWNRZDLOQQI-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile, also known as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C16H9ClN2S and a molecular weight of 296.77 g/mol, features a benzothiazole moiety that is known for its diverse pharmacological properties.
The compound exhibits several notable chemical characteristics:
- IUPAC Name : (E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile
- Molecular Formula : C16H9ClN2S
- Molecular Weight : 296.77 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- DNA Binding : Similar compounds have shown the ability to bind to DNA, potentially affecting replication and transcription processes.
- Cellular Uptake : The presence of the chlorophenyl group may enhance cellular uptake and bioavailability.
Antitumor Activity
Recent studies have explored the antitumor potential of benzothiazole derivatives, including this compound. In vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated promising results:
These findings suggest that this compound exhibits significant cytotoxicity against cancer cells, particularly in two-dimensional cultures.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In tests against various bacterial strains, it demonstrated effective inhibition, indicating potential as a therapeutic agent against infections .
Study on Antitumor Activity
In a comparative study involving multiple benzothiazole derivatives, this compound was found to be one of the most effective compounds against lung cancer cell lines. The study utilized both MTS cytotoxicity assays and BrdU proliferation assays to evaluate the efficacy of the compound .
DNA Binding Affinity
Research into the DNA binding characteristics of benzothiazole derivatives highlighted that compounds with similar structures predominantly bind within the minor groove of DNA. This interaction is crucial for their antitumor activity as it may interfere with DNA replication and transcription processes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antitumor IC50 (μM) | Antimicrobial Activity |
|---|---|---|---|
| (E)-N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enamide | Structure | 5.30 ± 0.25 | Moderate |
| (E)-N-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide | Structure | 7.45 ± 0.15 | High |
| (E)-N-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enamide | Structure | 6.26 ± 0.33 | High |
Comparison with Similar Compounds
Structural and Crystallographic Variations
Key Observations :
- The 2-chlorophenyl group distinguishes the target compound by introducing steric bulk and electron-withdrawing effects compared to dimethylamino or thiophene substituents.
- Crystallographic studies of analogs reveal planar geometries and stacking interactions, suggesting similar packing behavior for the target compound .
Key Differences :
- The 2-chlorophenyl aldehyde may require optimized reaction conditions due to steric hindrance.
Key Insights :
- The 2-chlorophenyl group may improve antimicrobial potency compared to electron-rich substituents (e.g., thiophene) due to enhanced hydrophobic interactions.
- CCG-63802’s acrylonitrile group enables covalent inhibition, a feature absent in non-reactive analogs like the dimethylamino derivative.
Electronic and Material Properties
- Py-BZTCN Cocrystals : Exhibit ambipolar charge transport with electron/hole mobility up to 0.0241/0.1252 cm²/Vs. The 2-chlorophenyl analog’s electron-withdrawing nature could further modulate charge transport in similar systems .
- CCG-63802: Electrophilic acrylonitrile group limits cellular applications due to nonspecific reactivity, highlighting the trade-off between potency and selectivity .
Q & A
Q. What are the established synthetic routes for (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile?
- Methodological Answer : A common approach involves condensation reactions between benzothiazole derivatives and substituted aromatic aldehydes. For analogous compounds, microwave-assisted synthesis (60–80°C, 4–8 min) using ethanol as a solvent and triethylamine (TEA) as a base has been effective for similar acrylonitrile derivatives . Purification typically employs recrystallization or column chromatography. Key reagents include 2-chlorobenzaldehyde and 2-cyanomethylbenzothiazole. Monitoring via TLC (petroleum ether:ethyl acetate, 3:1) ensures reaction progress.
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR : H and C NMR identify aromatic protons, nitrile groups, and substituent positions. For example, a singlet at ~8.5 ppm may indicate benzothiazole protons .
- X-ray Crystallography : Resolves bond angles, planarity, and intermolecular interactions. A related benzothiazole derivative showed intramolecular H-bonding (N–H···N) and π-stacking between benzothiazole rings .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
Q. What analytical methods ensure purity and stability during synthesis?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%). Mobile phases often use acetonitrile/water gradients .
- TGA/DSC : Thermal gravimetric analysis determines decomposition temperatures, critical for storage (e.g., avoid >150°C).
- Stability Testing : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation products via LC-MS .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and bioactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry (B3LYP/6-31G* basis set) to study electronic properties (HOMO-LUMO gap, dipole moment). For example, a HOMO-LUMO gap <4 eV suggests potential charge transport in semiconductors .
- Molecular Docking : Simulate interactions with biological targets (e.g., EGFR kinase). A benzothiazole analog showed binding affinity (-9.2 kcal/mol) via hydrophobic interactions and hydrogen bonding .
- MD Simulations : Assess stability in lipid bilayers for membrane permeability predictions (LogP ~5.2 indicates high lipophilicity) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Studies : Establish IC values across multiple assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity). For example, discrepancies in IC may arise from cell line variability (e.g., HeLa vs. MCF-7) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed bioactivity.
- Orthogonal Assays : Validate enzyme inhibition (e.g., COX-2 ELISA) alongside cellular assays to confirm mechanistic consistency .
Q. How do reaction conditions influence regioselectivity in chemical transformations?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the benzothiazole C2 position, while nonpolar solvents (toluene) promote electrophilic aromatic substitution on the chlorophenyl ring .
- Catalyst Screening : Pd/C (5% wt.) in hydrogenation reduces nitriles to amines without altering the benzothiazole ring .
- Temperature Control : Lower temps (0–5°C) minimize side reactions in halogenation (e.g., Cl→Br substitution using NBS) .
Q. What crystallographic insights explain its solid-state behavior?
- Methodological Answer :
- Crystal Packing Analysis : For a related compound, π-π stacking (3.8 Å between benzothiazole rings) and C–H···Cl interactions stabilize the lattice .
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., 12% H-bonding, 45% van der Waals) using software like CrystalExplorer .
- Twinned Data Refinement : SHELXL resolves overlapping reflections in poorly diffracting crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
